(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide
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Overview
Description
2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a furyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE typically involves multi-step organic reactionsThe final steps involve the formation of the hydraziniumolate moiety under controlled conditions, such as specific pH, temperature, and solvent environments .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Process control methodologies are employed to monitor and regulate variables like temperature, pressure, and reactant concentrations to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE
- 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-IODO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE
Uniqueness
The uniqueness of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE lies in its specific substitution pattern and the presence of both chlorinated and nitro functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H9ClN6O5 |
---|---|
Molecular Weight |
352.69 g/mol |
IUPAC Name |
1-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C12H9ClN6O5/c13-10-3-1-7(18(20)21)5-9(10)11-4-2-8(24-11)6-15-16-12(14)17-19(22)23/h1-6H,(H3,14,16,17)/b15-6+ |
InChI Key |
NACCBCCUGNEWTP-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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